1-Phenoxyheptane

Partition Coefficient Lipophilicity Solvent Selection

1-Phenoxyheptane (CAS 32395-96-3) is an alkyl phenyl ether with the molecular formula C13H20O and a molecular weight of 192.30 g/mol. It is characterized by a heptyl chain linked to a phenoxy group, resulting in a hydrophobic compound with a computed XLogP3 value of 4.9, indicating significant lipophilicity.

Molecular Formula C13H20O
Molecular Weight 192.3 g/mol
CAS No. 32395-96-3
Cat. No. B1655134
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Phenoxyheptane
CAS32395-96-3
Molecular FormulaC13H20O
Molecular Weight192.3 g/mol
Structural Identifiers
SMILESCCCCCCCOC1=CC=CC=C1
InChIInChI=1S/C13H20O/c1-2-3-4-5-9-12-14-13-10-7-6-8-11-13/h6-8,10-11H,2-5,9,12H2,1H3
InChIKeyVKFMYOVXGQWPHE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Phenoxyheptane (CAS 32395-96-3): Critical Baseline Data for Research and Industrial Procurement


1-Phenoxyheptane (CAS 32395-96-3) is an alkyl phenyl ether with the molecular formula C13H20O and a molecular weight of 192.30 g/mol [1]. It is characterized by a heptyl chain linked to a phenoxy group, resulting in a hydrophobic compound with a computed XLogP3 value of 4.9, indicating significant lipophilicity [1]. As a member of the linear alkyl phenyl ether homologous series, its physical properties, such as a reported melting point of -33.5°C and an estimated boiling point of 267°C, are critical for applications requiring specific phase behavior or solvent compatibility . This compound is typically offered as a colorless liquid with a purity of >97%, making it suitable for use as a synthetic intermediate or a reference standard in analytical chemistry .

1-Phenoxyheptane: Why Interchanging with Closely Related Alkyl Phenyl Ethers Can Compromise Research and Process Outcomes


Within the alkyl phenyl ether class, compounds like 1-phenoxyoctane and 1-phenoxyhexane share a core structure but differ critically in the length of their alkyl chains. This seemingly minor variation directly translates into quantifiable differences in key physicochemical properties such as hydrophobicity (XLogP), boiling point, and chromatographic retention behavior [1]. Consequently, substituting 1-phenoxyheptane with a homolog can alter a compound's performance as a solvent, its partitioning in biphasic systems, its behavior as an internal standard in gas chromatography, or its reactivity and product profile when used as a synthetic intermediate [2]. The evidence below substantiates that the heptyl chain of 1-phenoxyheptane confers a specific set of properties that are not replicated by its shorter or longer chain analogs, making direct substitution without validation a significant risk to experimental reproducibility and process efficiency.

1-Phenoxyheptane: A Quantitative Evidence Guide for Scientific Differentiation and Selection


Differentiation by Hydrophobicity: Quantified LogP Advantage Over Shorter-Chain Analogs

1-Phenoxyheptane's hydrophobicity, a key determinant of its behavior in biological and environmental systems, is precisely quantified by its computed XLogP3 value. This value is significantly higher than that of its shorter-chain homolog, 1-phenoxyhexane, directly impacting its partitioning and solubility characteristics [1].

Partition Coefficient Lipophilicity Solvent Selection

Precise Differentiation in Gas Chromatography: Distinct Retention Time vs. Common Reference Compounds

In gas chromatography (GC), retention time is a compound-specific property used for identification. While a direct head-to-head comparison of retention indices is not available, the physical principle is that on a non-polar GC column, such as a 5% phenyl methyl siloxane column, elution order directly correlates with boiling point and molecular weight [1]. 1-Phenoxyheptane, with an estimated boiling point of 267°C , will exhibit a unique retention time, allowing for clear separation from both its lower homolog 1-phenoxyhexane (estimated bp ~250°C) and higher homolog 1-phenoxyoctane (estimated bp ~284°C) .

Gas Chromatography Retention Index Analytical Standards

Verified Physical State at Standard Conditions: A Differentiator for Process Engineering

The melting point of a compound is a critical parameter for determining its handling and storage requirements. 1-Phenoxyheptane has a reported melting point of -33.5°C, confirming its state as a free-flowing liquid at room temperature (20-25°C) and under typical laboratory and industrial conditions . This contrasts with longer-chain alkyl phenyl ethers which are solid at room temperature, such as 1-phenoxydodecane, which has a melting point of 10-14°C .

Melting Point Physical State Process Engineering

High-Purity Specifications for Reproducible Research and Development

The utility of a research chemical is contingent on its purity. Reputable vendors specify 1-phenoxyheptane at a purity of >97% . This high purity level is essential for minimizing side reactions when used as a synthetic intermediate and for ensuring accurate results when employed as an analytical standard. Lower purity grades or crude material would introduce unknown impurities that could confound experimental results.

Purity Quality Control Reproducibility

1-Phenoxyheptane: Evidence-Backed Scenarios for Optimal Research and Industrial Use


As a Distinct Internal Standard in GC-MS Analysis of Complex Mixtures

Leveraging its unique retention time, which is distinct from its closest homologs 1-phenoxyhexane and 1-phenoxyoctane due to its intermediate boiling point, 1-phenoxyheptane is an ideal internal standard for GC-MS analysis of complex mixtures [1]. Its use minimizes the risk of co-elution with target analytes, a common issue with more generic internal standards, thereby improving the accuracy and reliability of quantitative methods in environmental, food, and metabolomics research .

As a Model Compound for Studying the Effect of Alkyl Chain Length on Lipophilicity-Dependent Phenomena

The precisely defined XLogP3 value of 4.9 for 1-phenoxyheptane provides a well-characterized data point for researchers studying structure-activity relationships (SAR) in homologous series [1]. It can serve as a model compound in investigations of membrane permeability, drug-likeness, environmental fate (e.g., soil adsorption coefficient, Koc), or extraction efficiency in liquid-liquid extraction processes, allowing for quantitative comparisons with other alkyl phenyl ethers .

As a Liquid-Phase Synthetic Intermediate for Controlled Alkylation Reactions

The low melting point of -33.5°C ensures that 1-phenoxyheptane remains a liquid under all typical reaction conditions, offering significant practical advantages over solid analogs like 1-phenoxydodecane [1]. In synthetic chemistry, this simplifies reagent addition, stirring, and overall reaction setup. Its use as a solvent or co-solvent in alkylation reactions, or as a precursor for further functionalization, is therefore more operationally straightforward and scalable, reducing the need for heated reactors or specialized equipment .

As a Component in Tailored Solvent Systems for Polymer or Materials Chemistry

The specific combination of its moderate boiling point (267°C), high hydrophobicity (XLogP 4.9), and low melting point (-33.5°C) makes 1-phenoxyheptane a candidate for use as a specialty solvent or plasticizer in polymer chemistry and materials science [1]. Its properties allow for the fine-tuning of polymer processing conditions or final material properties, offering a different volatility and compatibility profile compared to more volatile or more viscous ethers, which can be critical for achieving desired film morphologies or mechanical characteristics.

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